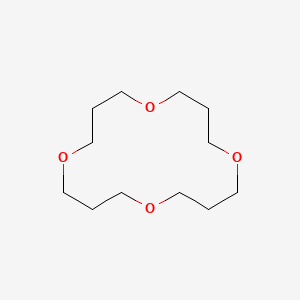

1,5,9,13-Tetraoxacyclohexadecane

Description

Context within Crown Ethers and Polyether Macrocycles

1,5,9,13-Tetraoxacyclohexadecane is classified as a crown ether. Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. wikipedia.org The name "crown" is derived from the three-dimensional structure of the molecule, which resembles a crown when it binds with a cation. wikipedia.org The nomenclature of crown ethers typically involves two numbers: the first indicating the total number of atoms in the macrocyclic ring and the second specifying the number of oxygen atoms. wikipedia.org Therefore, this compound can also be referred to as a 16-crown-4 ether.

The defining characteristic of crown ethers is their ability to selectively bind with various cations, forming stable complexes. The oxygen atoms in the ring are positioned to coordinate with a cation located in the center of the ring, while the exterior of the ring remains hydrophobic. wikipedia.org This property makes them valuable in various chemical applications. The size of the cation that a crown ether can bind is determined by the size of the cavity within the macrocycle. For instance, 18-crown-6 (B118740) shows a high affinity for the potassium cation, 15-crown-5 (B104581) for the sodium cation, and 12-crown-4 (B1663920) for the lithium cation. wikipedia.org The ability of this compound to form complexes is influenced by the arrangement and number of its ether linkages.

The broader class of polyether macrocycles encompasses a wide range of cyclic compounds with ether functionalities. These molecules have been the subject of extensive research due to their unique host-guest complexation properties. The study of these compounds has significantly advanced the field of supramolecular chemistry.

Historical Perspectives on its Discovery and Early Investigations

The discovery of crown ethers by Charles J. Pedersen in the 1960s was a serendipitous event that opened up a new field of chemistry. His work, which led to his share of the Nobel Prize in Chemistry in 1987, laid the foundation for understanding the synthesis and properties of these macrocyclic polyethers. wikipedia.org While the most famous of these is 18-crown-6, the principles of its discovery and the subsequent explosion in research are relevant to the entire class of crown ethers, including this compound.

Early investigations into crown ethers focused on their synthesis, typically through a modified Williamson ether synthesis, and their remarkable ability to solubilize inorganic salts in nonpolar organic solvents. wikipedia.org This is achieved through the encapsulation of the cation by the crown ether, forming a lipophilic complex. The synthesis of this compound and its analogues would have followed similar synthetic strategies developed in the early days of crown ether chemistry.

The initial studies explored the relationship between the ring size of the crown ether and the type of cation it could bind. This led to the "template effect" hypothesis, where the cation is believed to act as a template around which the macrocyclic ring is formed during synthesis. Research during this period established the fundamental principles of host-guest chemistry that govern the behavior of this compound and other crown ethers.

Structure

3D Structure

Properties

CAS No. |

295-89-6 |

|---|---|

Molecular Formula |

C12H24O4 |

Molecular Weight |

232.32 g/mol |

IUPAC Name |

1,5,9,13-tetraoxacyclohexadecane |

InChI |

InChI=1S/C12H24O4/c1-5-13-7-2-9-15-11-4-12-16-10-3-8-14-6-1/h1-12H2 |

InChI Key |

QNTPNTFBQZBRCK-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCCOCCCOCCCOC1 |

Origin of Product |

United States |

Synthetic Methodologies for 1,5,9,13 Tetraoxacyclohexadecane and Its Derivatives

Cyclic Oligomerization Routes (e.g., Oxetane (B1205548) Cyclization)

One of the primary routes to 1,5,9,13-tetraoxacyclohexadecane is the cationic cyclic oligomerization of oxetane (1,3-epoxypropane). This method involves treating the four-membered oxetane monomer with a Lewis acid catalyst, which initiates a ring-opening polymerization process. Under specific conditions, particularly at moderate dilution, the reaction can be guided towards the formation of cyclic oligomers instead of linear polymers.

In a typical procedure, the reaction is carried out in a solvent like dichloromethane (B109758) (CH₂Cl₂) with catalytic amounts of boron trifluoride (BF₃). The mechanism proceeds via a cationic intermediate that sequentially adds oxetane units. The growing chain can then undergo a "backbiting" intramolecular cyclization to yield a mixture of cyclic ethers of varying sizes. The distribution of these products is highly dependent on reaction conditions.

Research has shown that by controlling the monomer concentration, specific cyclic oligomers can be favored. For instance, at a moderate dilution of 0.05 M, the cyclic trimer (1,5,9-trioxacyclododecane) can be the major product. However, the cyclic tetramer, this compound, is also formed concurrently.

| Product | Systematic Name | Yield | Reaction Conditions |

|---|---|---|---|

| Cyclic Trimer | 1,5,9-Trioxacyclododecane | ~50% | Oxetane (0.05 M) in CH₂Cl₂ with catalytic BF₃ |

| Cyclic Tetramer | This compound | ~12% | |

| Polymer | Poly(trimethylene ether) | Trace |

This method provides a direct, albeit sometimes low-yielding, pathway to the desired 16-membered ring from a simple, commercially available starting material.

Directed Macrocyclization Strategies for Ring Construction

To overcome the statistical mixture of products often seen in oligomerization, directed macrocyclization strategies are employed. These methods build the macrocyclic ring from linear precursors in a more controlled fashion. The Williamson ether synthesis is a cornerstone of this approach for constructing polyether macrocycles.

This strategy can be envisioned as a [2+2] condensation, where two C₃ units and two ether linkages are combined to form the 16-membered ring. A common approach involves reacting a diol with a dihaloalkane (or a ditosylate, which has a better leaving group) in the presence of a strong base under high-dilution conditions. The high dilution principle is critical; it favors the intramolecular cyclization of a linear intermediate over intermolecular polymerization, which would lead to long-chain polymers.

For the synthesis of this compound, a hypothetical directed synthesis would involve the reaction of the disodium (B8443419) salt of 1,3-propanediol (B51772) with 1,3-bis(p-toluenesulfonyloxy)propane.

Reaction Scheme:

Deprotonation: 2 HO-(CH₂)₃-OH + 2 NaH → 2 Na⁺⁻O-(CH₂)₃-O⁻Na⁺ + 2 H₂

Cyclization: Na⁺⁻O-(CH₂)₃-O⁻Na⁺ + TsO-(CH₂)₃-OTs → cyclo(-O-(CH₂)₃-O-(CH₂)₃-)₂ + 2 NaOTs

This method offers greater control and predictability compared to cyclic oligomerization, allowing for the specific construction of the target ring size.

Synthetic Routes to Substituted this compound Analogues (e.g., Octamethyl Derivatives)

The synthesis of substituted analogues, such as the octamethyl derivative, can be achieved by applying the cyclic oligomerization strategy to a substituted monomer. The synthesis of 3,3,7,7,11,11,15,15-octamethyl-1,5,9,13-tetraoxacyclohexadecane is accomplished through the cationic oligomerization of 3,3-dimethyloxetane (B1346095).

The presence of the gem-dimethyl groups on the oxetane ring significantly influences the reaction. Unlike the parent oxetane, 3,3-dimethyloxetane tends to consume the BF₃ catalyst, necessitating its continuous or periodic addition to sustain the reaction. The reaction proceeds more slowly and results in a homologous series of fluorohydrins alongside the cyclic oligoethers.

| Monomer | Key Products | Observations |

|---|---|---|

| Oxetane | Cyclic trimer, cyclic tetramer (this compound), polymer | Efficient cyclization with catalytic BF₃. |

| 3,3-Dimethyloxetane | Homologous series of fluorohydrins, cyclic oligoethers (including the octamethyl tetramer) | Consumes BF₃ catalyst; slower reaction. |

While specific yields for the octamethylated tetramer are often not maximized due to the formation of other oligomers and side products, this method provides a direct synthetic entry to this highly substituted analogue.

Advanced Synthetic Techniques for Tailored Macrocyclic Architectures

Modern organic synthesis offers advanced tools for creating macrocycles with precisely tailored architectures. Ring-closing metathesis (RCM) is a powerful technique that has revolutionized the synthesis of large rings, including heterocycles. This method uses specific metal catalysts (e.g., Grubbs' or Schrock's catalysts) to form a carbon-carbon double bond by joining two terminal alkene groups within a single linear precursor molecule, releasing ethylene (B1197577) gas as a byproduct.

To construct a macrocycle related to the this compound framework using RCM, one would first synthesize a linear precursor containing ether linkages and two terminal alkene functionalities at the appropriate positions. For example, a diether could be prepared from two molecules of 3-buten-1-ol (B139374) and one molecule of 1,3-dibromopropane (B121459). Dimerization of the resulting mono-ether would yield a linear precursor with the correct atom count and terminal alkenes for RCM.

The intramolecular RCM reaction, typically run under high dilution, would then efficiently form the unsaturated 16-membered macrocycle. The resulting double bond can be retained as a site of functionality or subsequently reduced (e.g., via catalytic hydrogenation) to yield the saturated macrocyclic backbone. This approach provides excellent control over ring size and allows for the incorporation of functionalities that are not accessible through traditional cyclization methods.

Conformational Analysis and Structural Elucidation of 1,5,9,13 Tetraoxacyclohexadecane

X-ray Crystallographic Studies of Molecular and Crystal Structures

X-ray crystallography provides definitive insights into the solid-state conformation of molecules. For 1,5,9,13-tetraoxacyclohexadecane, a key structural investigation involves its complex with lithium thiocyanate (B1210189). A study by P. Groth determined the crystal structure of the 1:1 complex of this compound and lithium thiocyanate at -150 °C. capes.gov.bramanote.comamanote.comamanote.com This complex formation is a common feature of crown ethers, which can selectively bind cations within their central cavity through ion-dipole interactions between the cation and the ether oxygen atoms. researchgate.net

The formation of stable complexes with lithium salts is a notable characteristic of this tetraether and its derivatives. researchgate.net In many instances, the alkali-metal ion is coordinated to six oxygen or nitrogen atoms. vdoc.pub The stoichiometry of these complexes can vary; for example, while lithium bromide and iodide form 1:1 complexes, lithium isocyanate can form a 2:1 complex with this compound. vdoc.pub Some of these complexes also co-crystallize with uncomplexed tetraether, resulting in a 1:1 stoichiometry of the complex to the free ether. researchgate.netresearchgate.net

The detailed crystal structure of the lithium thiocyanate complex reveals specific bond distances, bond angles, and torsion angles that define the conformation of the macrocycle when it is engaged in host-guest binding. This solid-state data serves as a crucial reference point for understanding the conformational preferences of the molecule.

Solution-Phase Conformational Dynamics via Nuclear Magnetic Resonance Spectroscopy

While X-ray crystallography provides a static picture of the molecule in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the dynamic conformational equilibria that exist in solution. Dynamic NMR studies have been particularly informative in understanding the behavior of this compound and its complexes. researchgate.net

The synthesis of this compound has been reported, with the compound characterized by both ¹H and ¹³C NMR spectroscopy. scispace.com The ¹H NMR spectrum in CDCl₃ shows a quintet at δ 1.81 ppm and a triplet at δ 3.55 ppm, while the ¹³C NMR spectrum exhibits corresponding signals that are indicative of the molecule's structure. scispace.com

Table 1: NMR Spectral Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

|---|---|---|---|

| ¹H | 1.81 | quintet | 5.2 Hz |

| ¹H | 3.55 | triplet | 5.3 Hz |

| ¹³C | Data not specified in provided search results |

Data obtained from CDCl₃ solution. scispace.com

Further NMR studies have focused on the complexation of this tetraether with lithium cations. researchgate.net These studies analyze the changes in chemical shifts and coupling constants upon complexation, providing insights into the binding stoichiometry and the conformational changes that the macrocycle undergoes to accommodate the cation. The kinetics of the exchange between the free and complexed states can also be investigated using variable temperature NMR experiments, revealing the energy barriers associated with the complexation and decomplexation processes. researchgate.net

Theoretical and Computational Investigations of Conformational Landscapes

Theoretical and computational methods are invaluable for mapping the complex potential energy surfaces of flexible molecules like this compound. While specific computational studies solely focused on this molecule were not detailed in the provided search results, the general approach involves using molecular mechanics, density functional theory (DFT), or other quantum chemical methods to calculate the energies of various possible conformations.

These calculations help to identify the low-energy conformers that are likely to be populated at a given temperature and can predict the geometric parameters for each. The results of these theoretical investigations can then be compared with experimental data from X-ray crystallography and NMR spectroscopy to provide a comprehensive and validated model of the molecule's conformational landscape. For related, simpler ethers like 1,3-dimethoxypropane, computational analysis has been used to calculate expected NMR coupling constants for different conformers, which are then compared to experimental values to deduce conformational preferences. scispace.com

Comparative Conformational Studies with Related Cyclic Ethers

The conformational properties of this compound can be better understood by comparing them with those of other cyclic ethers. For instance, the conformation of this 16-membered ring has been considered in the context of the conformational analysis of 1,3,7,9-tetraoxacyclododecane, a 12-membered cyclic formal.

Studies on the conformation of aliphatic ethers suggest that in -O-CH₂CH₂CH₂-O- units, a conformation where both C-O bonds are anti and both C-C bonds are gauche of the same sign is stable. scispace.com This preference is observed in the stable crystal conformation of poly(trimethylene oxide) and is relevant to the likely conformations of this compound. scispace.com

Furthermore, comparisons with crown ethers of different ring sizes, such as 12-crown-4 (B1663920) and 18-crown-6 (B118740), highlight the role of the macrocyclic ring size in determining cation selectivity and complex stability. iipseries.orgresearchgate.net The flexibility and cavity dimensions of this compound are key factors that govern its specific interactions and differentiate its behavior from that of other macrocyclic ethers.

Coordination Chemistry of 1,5,9,13 Tetraoxacyclohexadecane with Metal Cations

Principles of Cation Complexation and Binding Affinities

The ability of 1,5,9,13-tetraoxacyclohexadecane to form complexes with metal cations is rooted in the principles of host-guest chemistry. The cyclic structure of this crown ether creates a central cavity lined with four oxygen atoms. These oxygen atoms, with their lone pairs of electrons, establish a negatively polarized environment that can effectively solvate positively charged metal ions. libretexts.orgyoutube.com The stability of these complexes is largely governed by the "macrocyclic effect," which indicates that cyclic ligands form more stable complexes than their acyclic analogues due to pre-organization and a smaller entropic penalty upon complexation.

A crucial factor determining the binding affinity and selectivity is the relative size of the metal cation and the crown ether's cavity. libretexts.org Crown ethers exhibit a remarkable ability to selectively bind cations whose ionic radii best fit the dimensions of their central cavity. libretexts.orgyoutube.com For this compound, a 16-membered ring, the cavity size is a primary determinant of which metal cations will form the most stable complexes.

Lithium Ion Selective Binding and Complex Stoichiometry

Research has demonstrated that this compound and its derivatives form stable complexes with lithium salts. This selective binding is attributed to the good match between the size of the lithium ion and the cavity of the 16-crown-4 ether.

Interactions with Other Alkali and Heavy Metal Cations

While the complexation of this compound with lithium is established, detailed research on its interactions with other alkali metals such as sodium, potassium, and cesium, as well as with heavy metal cations, is not extensively available in the reviewed scientific literature. The principles of cation-cavity size matching suggest that the stability of complexes with other alkali metals would be influenced by the mismatch between their larger ionic radii and the cavity size of the 16-crown-4 ether. For instance, a dibenzo-16-crown-4 derivative showed high selectivity for silver and thallium(I) ions over sodium, potassium, and rubidium ions. nih.gov However, specific binding affinity data for the parent this compound with a wide range of metal ions remains limited.

Structural Characterization of Metal-Macrocycle Complexes (e.g., Host-Guest Crystal Structures)

Despite the evidence of complex formation, particularly with lithium salts, detailed structural characterization of metal-macrocycle complexes of this compound through single-crystal X-ray diffraction is not widely reported in the available literature. The determination of the precise coordination geometry, bond lengths, and conformational changes in the crown ether upon complexation would require such structural studies. While crystal structures of other crown ether complexes, such as those of 18-crown-6 (B118740) with various alkali metal cations, are well-documented, similar data for this compound is scarce. acs.org

Thermodynamic and Kinetic Parameters of Complexation

Quantitative data on the thermodynamic and kinetic parameters of complexation for this compound are not extensively available. Such data, including stability constants (log K), and changes in enthalpy (ΔH) and entropy (ΔS) upon complexation, are crucial for a comprehensive understanding of the binding process. Similarly, detailed kinetic studies providing rate constants for the formation and dissociation of these complexes are limited. The lack of this information restricts a full quantitative comparison of the binding affinity and selectivity of this compound with other macrocyclic ligands.

Supramolecular Chemistry and Host Guest Interactions of 1,5,9,13 Tetraoxacyclohexadecane

Molecular Recognition Mechanisms

The ability of 1,5,9,13-tetraoxacyclohexadecane to act as a host in molecular recognition events is fundamentally tied to its structural and electronic properties. The primary mechanism involves the preorganization of its oxygen donor atoms to create a binding cavity suitable for guest inclusion.

The key factors governing the molecular recognition by this compound include:

Size and Shape Complementarity: The 16-membered ring of this compound provides a specific cavity size. The "size-fit" relationship, a cornerstone of crown ether chemistry, dictates that the host will preferentially bind guests that are sterically and geometrically compatible with its cavity. The less-symmetrical arrangement of the four oxygen atoms in this macrocycle, compared to more common crown ethers like 12-crown-4 (B1663920) or 18-crown-6 (B118740), influences its conformational flexibility and the shape of its binding site.

Electronic Complementarity: The oxygen atoms within the macrocycle are electron-rich due to the presence of lone pairs of electrons. This makes the cavity of this compound particularly suitable for binding electron-deficient species, most notably cations. The electrostatic potential within the cavity is negative, creating a favorable environment for interaction with positively charged guests.

Non-Covalent Interactions in Host-Guest Systems

The formation and stability of host-guest complexes involving this compound are governed by a combination of non-covalent interactions. These weak, yet collectively significant, forces are responsible for the reversible and selective binding observed in these systems.

The principal non-covalent interactions include:

Ion-Dipole Interactions: This is the most dominant interaction when this compound binds with cations. The positively charged cation is attracted to the partial negative charges of the oxygen atoms in the polyether ring. The strength of this interaction is dependent on the charge density of the cation and the geometric arrangement of the oxygen atoms around it.

Hydrogen Bonding: While less common for the parent this compound when interacting with simple cations, hydrogen bonding can play a significant role in the complexation of guests that possess hydrogen bond donor groups. For instance, primary alkylammonium ions can form multiple hydrogen bonds with the ether oxygens of crown ethers, leading to stable complexes.

Formation of Inclusion Compounds and Pseudorotaxanes

The interaction of this compound with suitable guest molecules can lead to the formation of well-defined supramolecular architectures, such as inclusion compounds and pseudorotaxanes.

Inclusion Compounds: In these complexes, the guest molecule is encapsulated within the cavity of the host molecule. For this compound, the formation of inclusion compounds is most prominent with metal cations. The cation is held within the macrocyclic ring by ion-dipole forces. The stoichiometry of these complexes can vary. For instance, with lithium bromide and iodide, 1:1 complexes are formed, while with lithium isocyanate, a 2:1 salt-to-ether ratio is observed in the complex. iipseries.org Some lithium salt complexes have also been found to co-crystallize with uncomplexed tetraethers, resulting in a 1:1 stoichiometry. researchgate.net

Pseudorotaxanes: These are mechanically interlocked molecular architectures in which a linear "guest" molecule threads through the cavity of a macrocyclic "host" without the presence of bulky "stoppers" to prevent dethreading. While specific examples of pseudorotaxanes involving this compound are not extensively documented in the readily available literature, the general principles of crown ether chemistry suggest their potential formation. The formation of such structures is typically driven by non-covalent interactions between the threaded guest and the macrocyclic host. For example, secondary dialkylammonium salts are known to form pseudorotaxanes with larger crown ethers, a process driven by hydrogen bonding and ion-dipole interactions. researchgate.net

Selective Binding of Neutral Molecules and Anions

While the primary binding affinity of this compound is for cations, the principles of supramolecular chemistry also allow for the possibility of interactions with neutral molecules and anions, although these are generally weaker and less studied for this specific macrocycle.

Selective Binding of Cations: this compound has been identified as a neutral carrier for lithium ions, indicating a degree of selectivity for this cation. iipseries.orgcapes.gov.br Calorimetric titration studies have provided quantitative data on the thermodynamics of complexation with lithium (Li+) and sodium (Na+) ions in methanol (B129727) at 25°C. nankai.edu.cn

| Cation | Log K | -ΔG (kcal/mol) | -ΔH (kcal/mol) | TΔS (kcal/mol) |

|---|---|---|---|---|

| Li+ | 2.51 | 3.42 | 4.88 | -1.46 |

| Na+ | 2.36 | 3.22 | 5.36 | -2.14 |

Table 1: Thermodynamic data for the 1:1 complexation of Li+ and Na+ with this compound in methanol at 25°C. nankai.edu.cn

Selective Binding of Neutral Molecules and Anions: The binding of neutral molecules by this compound would primarily rely on weaker van der Waals forces and potentially hydrogen bonding if the neutral guest has appropriate functional groups. The specificity for a particular neutral guest would be determined by size and shape complementarity. There is limited specific research available on the inclusion of neutral molecules by this particular crown ether.

The binding of anions by a neutral macrocycle like this compound is generally unfavorable due to the electron-rich nature of the cavity. However, anion binding can be achieved through indirect mechanisms, such as the formation of a complex with a cation which then pairs with an anion, or through the functionalization of the crown ether with anion-binding groups. There is no significant evidence in the reviewed literature to suggest direct, strong binding of anions by the unmodified this compound.

Advanced Spectroscopic and Analytical Techniques for 1,5,9,13 Tetraoxacyclohexadecane Research

X-ray Diffraction (XRD) for Single Crystal Structural Determination

In a typical single-crystal XRD experiment, a well-ordered single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The electrons in the atoms of the crystal scatter the X-rays, leading to a diffraction pattern of spots of varying intensity. The geometric arrangement of these spots is directly related to the crystal lattice, while their intensities contain information about the arrangement of atoms within the unit cell. By analyzing this diffraction pattern, scientists can construct an electron density map and, from that, a detailed model of the molecular structure.

Table 1: Crystallographic Data for the (18-crown-6)(perchlorato-O)(triphenylphosphine oxide)potassium Complex researchgate.net

| Crystal Data | |

| Formula | C₃₀H₃₉ClKO₁₁P |

| Formula Weight | 697.11 |

| Crystal System | Trigonal |

| Space Group | R3m |

| a (Å) | 14.419 |

| c (Å) | 13.895 |

| V (ų) | 2499.4 |

| Z | 3 |

| Calculated Density (g/cm³) | 1.388 |

| Absorption Coefficient (mm⁻¹) | 0.33 |

| F(000) | 1098 |

This table presents the crystallographic parameters determined for the (18-crown-6)(perchlorato-O)(triphenylphosphine oxide)potassium complex, showcasing the level of detail obtainable from single-crystal X-ray diffraction analysis.

Calorimetry for Thermodynamic Characterization of Binding

Calorimetry is a key analytical technique used to measure the heat changes associated with chemical reactions and physical processes, providing fundamental thermodynamic data about the binding interactions between molecules. Isothermal titration calorimetry (ITC) is a particularly powerful method for studying the thermodynamics of host-guest complexation in solution.

In an ITC experiment, a solution of a guest molecule (e.g., a metal ion) is titrated into a solution containing the host molecule (e.g., a crown ether) in a sample cell. The heat released or absorbed upon binding is measured with high sensitivity. From a single ITC experiment, one can directly determine the binding affinity (Ka), the enthalpy change (ΔH), and the stoichiometry of the interaction. From these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated using the following equation:

ΔG = -RTln(Ka) = ΔH - TΔS

where R is the gas constant and T is the absolute temperature.

Table 2: Thermodynamic Parameters for the Complexation of K⁺ with 18-crown-6 (B118740) in N,N-Dimethylformamide at 25°C rsc.org

| Parameter | Value |

| log(Ka) | 6.06 ± 0.02 |

| ΔG (kJ/mol) | -34.6 ± 0.1 |

| ΔH (kJ/mol) | -59.5 ± 0.3 |

| TΔS (kJ/mol) | -24.9 |

This table summarizes the thermodynamic data for the binding of potassium ions by 18-crown-6, providing a quantitative understanding of the driving forces behind the complexation.

Computational Chemistry and Theoretical Modeling of 1,5,9,13 Tetraoxacyclohexadecane Systems

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and inherent reactivity of 1,5,9,13-tetraoxacyclohexadecane. These methods provide a detailed picture of electron distribution, molecular orbitals, and electrostatic potential, which are fundamental to understanding its chemical behavior.

Studies on analogous 16-crown-4 ethers using DFT with functionals like B3LYP and basis sets such as 6-31G* have been performed to explore their molecular and electronic properties. nih.govresearchgate.net Such calculations reveal the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is typically localized on the oxygen atoms, indicating their nucleophilic nature and propensity to coordinate with cations. The LUMO, conversely, is distributed more across the carbon and hydrogen framework. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and stability of the molecule.

The nucleophilicity of the oxygen atoms, a key factor in the crown ether's function, can be quantified using Fukui functions, derived from DFT calculations. nih.gov These calculations help in identifying the most reactive sites for electrophilic attack. Furthermore, DFT can be employed to benchmark other computational methods. For instance, studies on alkali-metal-crown ether complexes have used high-level ab initio electron propagator theory (EPT) to evaluate the accuracy of various DFT functionals, with range-separated hybrids like CAM-B3LYP showing excellent performance in predicting ionization energies and excitation energies of these complex systems. rsc.org

Table 1: Representative Theoretical Electronic Properties of Crown-4 Ethers

| Property | Description | Typical Calculated Values |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | 1.0 to 2.0 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, indicating chemical stability | 7.5 to 9.5 eV |

| Dipole Moment | Measure of the net molecular polarity | 1.5 to 3.0 D |

Note: These values are representative and can vary based on the specific conformation of the crown ether and the computational method employed.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis and Binding

The flexibility of the 16-membered ring of this compound gives rise to a complex conformational landscape. Molecular mechanics (MM) and molecular dynamics (MD) simulations are indispensable tools for exploring this landscape and understanding the dynamics of the molecule.

MD simulations, which calculate the trajectory of atoms over time based on a force field, can reveal the various stable and metastable conformations of the crown ether and the energy barriers between them. acs.org These simulations have been successfully applied to other cyclic compounds, such as cycloalkanes and dioxanes, demonstrating their reliability in predicting conformational preferences and interconversion pathways. nih.gov For crown ethers, force fields like AMBER and TraPPE have been developed and refined to accurately model their behavior. acs.org

Prediction of Host-Guest Binding Energies and Selectivity Profiles

A central application of computational modeling for this compound is the prediction of its binding affinity and selectivity for different guest ions. These predictions are vital for designing new sensors and separation agents.

Theoretical calculations can provide quantitative estimates of the binding energies between the crown ether and various cations. DFT calculations have been used to study the complexation of a series of crown-4 ethers, including 16-crown-4, with alkali metal cations like Li⁺ and Na⁺. nih.govresearchgate.net These studies calculate the binding energies and thermodynamic parameters (enthalpy and Gibbs free energy) of complexation, allowing for the prediction of selectivity. For example, theoretical studies have successfully explained the high selectivity of 14-crown-4 for Li⁺. acs.org

The binding energy is a composite of several interactions, including electrostatic attraction between the cation and the oxygen atoms, van der Waals forces, and the energetic cost of conformational changes in the host and desolvation of the guest. Computational methods can dissect these contributions to provide a deeper understanding of the binding process. Both experimental and theoretical data have shown excellent agreement in the relative abundances of Na⁺ and K⁺ adducts of crown ethers, validating the predictive power of these computational approaches. acs.org

Table 2: Calculated Gas-Phase Binding Energies (kcal/mol) for Crown-4 Ethers with Alkali Metal Cations

| Host | Guest | Calculated Binding Energy (ΔE) |

| 12-crown-4 (B1663920) | Li⁺ | -39.3 |

| 12-crown-4 | Na⁺ | -26.9 |

| 14-crown-4 | Li⁺ | -45.1 |

| 14-crown-4 | Na⁺ | -30.2 |

| 16-crown-4 | Li⁺ | -42.5 |

| 16-crown-4 | Na⁺ | -32.8 |

Data adapted from DFT/B3LYP/6-31G calculations. Negative values indicate a favorable binding interaction.* nih.govresearchgate.net

Elucidation of Reaction Mechanisms in Synthesis and Functionalization

Computational chemistry also offers powerful insights into the reaction mechanisms involved in the synthesis and functionalization of crown ethers like this compound. While direct computational studies on the synthesis of this specific crown ether are not widely reported, the principles can be illustrated through studies on related systems.

The synthesis of crown ethers often involves nucleophilic substitution reactions. nih.gov Computational modeling can be used to map out the potential energy surface of these reactions, identifying transition states and intermediates. This allows for a detailed understanding of the reaction pathway and can help in optimizing reaction conditions.

More commonly, computational studies have focused on the mechanisms of crown ether functionalization. For instance, the direct functionalization of aliphatic crown ethers via cross-dehydrogenative coupling has been investigated using computational methods. rsc.org These studies elucidate the reaction mechanism, which can involve the formation of radical intermediates. By calculating the energies of different proposed pathways, the most plausible mechanism can be identified. Such insights are crucial for developing new strategies to modify crown ethers and tailor their properties for specific applications. rsc.org

Exploration of Derivatives and Analogues of 1,5,9,13 Tetraoxacyclohexadecane

Alkyl-Substituted Macrocycles (e.g., 3,3,7,7,11,11,15,15-Octamethyl Derivative)

The introduction of alkyl groups onto the backbone of 1,5,9,13-Tetraoxacyclohexadecane can significantly influence its conformation and complexing ability. While direct research on the 3,3,7,7,11,11,15,15-octamethyl derivative of this compound is not extensively documented in publicly available literature, studies on closely related structures provide valuable insights into the synthesis and properties of such substituted macrocycles.

The presence of bulky methyl groups on the macrocyclic ring is expected to increase the lipophilicity of the molecule and may also pre-organize the macrocycle into a specific conformation for selective guest binding. The first X-ray crystal structure of the octamethyl-pentaoxa analogue was determined as a complex with sodium thiocyanate (B1210189) (NaSCN), highlighting its potential as a sodium-selective ionophore. nih.govornl.govosti.gov Such ionophores are of great interest for applications in chemical sensors, particularly in ion-selective electrodes and optodes. osti.gov

| Synthetic Method | Key Reagents | Overall Yield | Reference |

| Original Method | Pinacol, Diethylene glycol dimesylate, NaH | ~2.8% | osti.gov |

| Improved Method | (Details not fully available in abstract) | 59% | osti.gov |

Heteroatom Analogues (e.g., 1,5,9,13-Tetrathiacyclohexadecane, 1,5,9,13-Tetraazacyclohexadecane)

Replacing the oxygen atoms in the this compound framework with other heteroatoms, such as sulfur or nitrogen, leads to the formation of tetrathia- and tetraaza-analogues with distinct coordination properties.

1,5,9,13-Tetrathiacyclohexadecane , also known as chemeo.comaneS4, is a well-studied thiacrown ether. Its synthesis can be achieved through the reaction of 1,3-propanedithiol (B87085) with 1,3-dibromopropane (B121459) in the presence of a base like sodium ethoxide. nih.gov This macrocycle has a melting point of 57-58°C. nih.gov The sulfur atoms in the ring provide soft donor sites, making it an excellent ligand for soft metal ions such as heavy metals. Research has focused on the synthesis and X-ray crystal structures of its complexes with various heavy metals, as well as its coordination chemistry with nickel(II). nih.gov

1,5,9,13-Tetraazacyclohexadecane (B3050279) , or chemeo.comaneN4, is a tetraaza macrocycle that has been synthesized in high yield. acs.org The synthesis and crystal structure of this compound have been reported, paving the way for detailed studies of its coordination chemistry. acs.org This macrocycle forms stable complexes with a variety of transition metal ions, including zinc(II), cadmium(II), lead(II), and copper(II). rsc.org The stability of these complexes is influenced by the large ring size and the arrangement of the chelate rings. rsc.org The coordination chemistry of chemeo.comaneN4 with cobalt(II) has also been investigated. acs.org Furthermore, derivatives of 1,5,9,13-tetraazacyclohexadecane have been explored for their potential in creating ion-selective electrodes, for instance, for the detection of chromium(III) ions. nih.gov

| Compound Name | Common Name | Key Synthetic Precursors | Melting Point (°C) | Key Research Findings | References |

| 1,5,9,13-Tetrathiacyclohexadecane | chemeo.comaneS4 | 1,3-Propanedithiol, 1,3-Dibromopropane | 57-58 | Forms complexes with heavy metals and Ni(II). | nih.gov |

| 1,5,9,13-Tetraazacyclohexadecane | chemeo.comaneN4 | (Details in cited literature) | Not specified | High-yield synthesis reported; forms stable complexes with various transition metals. | acs.orgrsc.org |

Cyclic Esters and Lactones of the Tetraoxacyclohexadecane Framework (e.g., 4,8,12,16-tetramethyl-1,5,9,13-tetraoxacyclohexadecane-2,6,10,14-tetrone)

The incorporation of carbonyl groups into the this compound backbone results in cyclic esters or lactones. These modifications introduce planar ester groups which can influence the macrocycle's conformation and its interaction with guest molecules.

The introduction of four methyl groups and four ketone functionalities would be expected to significantly alter the electronic properties and steric hindrance of the macrocycle compared to the parent this compound. The carbonyl groups can act as additional coordination sites or hydrogen bond acceptors, potentially leading to interesting host-guest chemistry.

Functionalization Strategies for Advanced Material Properties

The functionalization of the this compound framework is a key strategy for developing advanced materials with tailored properties. By attaching specific functional groups to the macrocyclic ring, it is possible to create materials for applications in sensing, catalysis, and separation science.

One common approach is to introduce functional groups that can act as chromophores or fluorophores, enabling the macrocycle to function as a sensor for specific ions or molecules. For example, tetraazamacrocycles, which are analogues of tetraoxacyclohexadecanes, have been used as ionophores in ion-selective electrodes. A polystyrene-based membrane incorporating a derivative of 1,5,9,13-tetraazacyclohexadecane has been shown to be a selective sensor for Cr(III) ions. nih.gov The macrocycle's ability to selectively bind the target ion leads to a measurable potentiometric response.

Another strategy involves attaching the macrocycle to a solid support, such as a polymer or silica, to create a material for separation or catalysis. This can be achieved by introducing reactive functional groups onto the macrocycle that can form covalent bonds with the support. While specific examples for the this compound framework are not abundant in the literature, the principles of functionalizing other macrocycles like porphyrins and phthalocyanines are well-established and could be applied here. mdpi.com These strategies often involve the synthesis of macrocycles with pendant arms carrying desired functionalities. nih.gov

The modification of crown ethers, a class of compounds to which this compound belongs, for use in ion-selective electrodes is a well-researched area. nih.govkoreascience.kr The selectivity of these electrodes is highly dependent on the size of the macrocyclic cavity and the nature of the donor atoms. By carefully designing the functionalization of the this compound ring, it should be possible to develop new materials with high selectivity for specific cations.

Technological Applications of 1,5,9,13 Tetraoxacyclohexadecane in Chemical Science Non Biological Focus

Components in Ion-Selective Membrane Electrode Development

One of the most prominent applications of 1,5,9,13-tetraoxacyclohexadecane is as a neutral carrier in the development of ion-selective electrodes (ISEs), particularly for the detection of lithium ions (Li⁺). The ability of its central cavity to form a stable complex with Li⁺ makes it a highly effective ionophore in the membrane phase of these electrochemical sensors.

Research has demonstrated that both this compound and its octamethyl derivative can act as neutral carriers for lithium ions in artificial membranes. researchgate.netiipseries.orgdntb.gov.ua These membranes, typically composed of a polymer matrix like polyvinyl chloride (PVC), a plasticizer, and the ionophore, exhibit a potentiometric response that is selective for lithium ions in the presence of other alkali and alkaline earth metal cations. The selectivity of these electrodes is attributed to the specific fit and coordination between the lithium ion and the oxygen atoms within the crown ether ring.

The performance of these Li⁺-selective electrodes is influenced by the composition of the membrane. For instance, the presence and type of plasticizer can affect the electrode's response and selectivity. While this compound has shown good selectivity for lithium, other crown ethers, such as the less symmetrical 14-crown-4, have exhibited even higher selectivity for Li⁺ over Na⁺, a crucial factor for clinical and environmental applications. researchgate.net

Table 1: Performance Characteristics of Ion-Selective Electrodes Utilizing Crown Ethers

| Ionophore | Target Ion | Selectivity over Na⁺ | Reference |

| This compound | Li⁺ | Good | researchgate.netiipseries.org |

| Octamethyl-1,5,9,13-tetraoxacyclohexadecane | Li⁺ | Good | researchgate.netiipseries.org |

| 14-Crown-4 | Li⁺ | High | researchgate.net |

Catalytic Systems and Supramolecular Catalysis

The application of this compound in catalytic systems is less direct compared to its role in ion sensing and separation. While crown ethers are known to function as phase-transfer catalysts by solubilizing ionic reagents in organic phases, specific examples detailing the use of this compound for this purpose are not prevalent in the reviewed scientific literature. iipseries.orgquora.com

Interestingly, this compound has been identified as a byproduct in the cationic oligomerization of oxetane (B1205548). researchgate.net In these reactions, a Lewis acid catalyst like BF₃ is used to promote the formation of cyclic oligomers. Under certain conditions, the reaction can yield the cyclic tetramer, this compound, alongside other cyclic ethers. This indicates that while the compound is relevant in the context of a catalyzed reaction, it is a product of the process rather than the catalyst itself.

The broader field of supramolecular catalysis often employs host-guest chemistry, where a macrocycle like a crown ether can encapsulate a reactant and influence its reactivity. researchgate.net Although this is a promising area, specific research demonstrating this compound as a supramolecular catalyst is not widely reported.

Design of Smart Materials and Responsive Systems

The incorporation of crown ethers into polymers can lead to the creation of "smart" materials that respond to external stimuli, such as the presence of specific ions. researchgate.net These materials can exhibit changes in their physical or chemical properties, like solubility, conformation, or color, upon ion binding. This responsive behavior is driven by the specific host-guest interactions between the crown ether units and the target ions.

While the general concept of using crown ethers to design responsive systems is well-established, specific examples of incorporating this compound into such materials are not extensively detailed in the current body of scientific literature. The principles of supramolecular chemistry suggest that polymers functionalized with this compound could potentially act as sensors or actuators that respond to the presence of lithium ions. However, dedicated research focusing on the synthesis and characterization of such materials featuring this specific crown ether remains a field for future exploration. The development of supramolecular polymeric networks based on host-guest interactions is a burgeoning area of materials science, and the unique properties of this compound could offer new avenues for creating novel responsive systems. researchgate.net

Concluding Remarks and Future Research Directions

Current Gaps and Unexplored Areas in 1,5,9,13-Tetraoxacyclohexadecane Research

Despite the foundational knowledge established, several aspects of this compound warrant deeper investigation. A significant gap exists in the comprehensive understanding of its complexation thermodynamics and kinetics with a wider range of metal ions. While studies have reported on its interaction with certain cations, a systematic investigation across the periodic table is lacking. This includes lanthanides and actinides, where the unique cavity size of the macrocycle might lead to selective binding properties.

Furthermore, the conformational dynamics of this compound in different solvent environments and upon complexation are not fully elucidated. Advanced spectroscopic and computational studies could provide a more detailed picture of its structural flexibility and how this influences its recognition and catalytic properties. The synthesis of functionalized derivatives of this compound is another area ripe for exploration. The introduction of chiral centers, chromophores, or reactive functional groups could lead to new materials with tailored properties for asymmetric catalysis, sensing, or targeted drug delivery.

Potential Synergies with Other Fields of Chemistry and Materials Science

The unique characteristics of this compound position it as a versatile building block for synergistic applications with other scientific disciplines. In supramolecular chemistry, its ability to form host-guest complexes can be harnessed to construct intricate molecular architectures such as rotaxanes and catenanes. These interlocked structures could find applications in molecular machinery and stimuli-responsive materials.

In the realm of polymer chemistry, incorporating this compound units into polymer backbones or as pendant groups could lead to the development of novel ion-conductive membranes for batteries and fuel cells. The macrocycle's ability to selectively bind and transport ions is key to this potential application. Furthermore, its use in conjunction with nanoparticle technology could result in hybrid materials with enhanced catalytic activity or sensing capabilities. For instance, gold or silver nanoparticles functionalized with this compound could serve as highly selective colorimetric sensors for specific metal ions.

Prospects for Novel Applications and Macrocycle Design

The future of this compound research is bright, with numerous avenues for the design of novel applications and advanced macrocycles. Building on its ion-binding capabilities, the development of highly selective electrodes and optical sensors for environmental monitoring and biomedical diagnostics is a promising direction. The design of macrocycles with larger or smaller ring sizes, or with different heteroatom arrangements, could lead to a family of compounds with fine-tuned selectivity for various guests. For example, the stability of complexes with tetraaza macrocycles has been shown to be a function of the macrocyclic ring size. rsc.org

The exploration of this compound and its derivatives in the field of "smart" materials is another exciting prospect. These materials could respond to external stimuli such as light, pH, or temperature, leading to changes in their ion-binding or catalytic properties. This could be achieved by incorporating photo-responsive or pH-sensitive moieties into the macrocycle's structure. Ultimately, the continued investigation into the fundamental properties and creative application of this compound will undoubtedly contribute to the advancement of macrocyclic chemistry and materials science.

Q & A

Q. Table 1: Comparative Solvent Effects on Yield

| Solvent | Dielectric Constant | Yield (%) | Reference |

|---|---|---|---|

| DMF | 36.7 | 62 | |

| THF | 7.5 | 38 | |

| Acetonitrile | 37.5 | 58 |

Basic Question: What safety precautions are recommended for handling this compound?

Methodological Answer:

- Lab hygiene : Use gloves and goggles, as recommended for structurally similar compounds like 2,6,10,14-Tetramethylhexadecane .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile byproducts.

- Waste disposal : Follow protocols for oxygenated hydrocarbons, as outlined in EU regulations (e.g., 1272/2008) .

Advanced Question: How can computational chemistry aid in predicting the reactivity of this compound?

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites.

- Reactivity descriptors : Calculate Fukui indices to identify regions prone to oxidation or alkylation .

- Solvent modeling : Use COSMO-RS to simulate solvent effects on reaction pathways, critical for designing catalytic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.